Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride
Description
Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a halogenated benzoate ester derivative with a hydrochloride salt form. Its structure features a methyl ester group at the carboxyl position, an amino group at the 3-position, and halogen substituents (chloro and fluoro) at the 2- and 6-positions, respectively. This compound is primarily used as a pharmaceutical intermediate due to its enhanced solubility and stability in hydrochloride form .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-amino-2-chloro-6-fluorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2.ClH/c1-13-8(12)6-4(10)2-3-5(11)7(6)9;/h2-3H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRVRLSTCCJNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride typically involves the esterification of 3-amino-2-chloro-6-fluorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Hydrolysis: 3-amino-2-chloro-6-fluorobenzoic acid.
Scientific Research Applications
Methyl 3-amino-2-chloro-6-fluorobenzoate is a chemical compound with a methyl ester group, an amino group, a chloro group, and a fluoro group on a benzene ring. It acts as a crucial building block in organic synthesis and can undergo nucleophilic and electrophilic substitutions, oxidation and reduction, and hydrolysis. It is also explored for its pharmacological properties, particularly as a precursor in drug development.
Scientific Research Applications
- Chemistry Methyl 3-amino-2-chloro-6-fluorobenzoate serves as an intermediate in synthesizing more complex organic compounds. It can undergo substitution reactions due to the presence of amino and halogen groups, be modified to yield various derivatives through oxidation and reduction, and have its ester group hydrolyzed to produce the corresponding carboxylic acid.
- Biology This compound interacts with biological macromolecules, potentially influencing enzyme activity and receptor interactions. The functional groups facilitate hydrogen bonding and hydrophobic interactions, critical for pharmacological effects.
- Medicine This compound is explored for its pharmacological properties, particularly as a precursor in drug development. It has potential applications in synthesizing BRAF inhibitors like Dabrafenib, which are used in targeted cancer therapy. Derivatives of this compound have demonstrated significant inhibitory activity against BRAF kinase mutations found in melanoma cells, highlighting its therapeutic potential .
- Industry In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates and is suitable for developing new materials and compounds with specific functionalities.
Biological Activities
Research indicates that Methyl 3-amino-2-chloro-6-fluorobenzoate has significant potential in various biological applications. Its chemical structure, characterized by an amino group, a chlorine atom, and a fluorine atom attached to a benzoate framework, allows for diverse interactions with biological macromolecules. The compound's structure facilitates interactions through hydrogen bonding and electrostatic interactions due to the presence of polar functional groups, which are crucial for its biological activity, particularly in pharmacological contexts.
The mechanism of action for this compound involves:
- Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Electrostatic Interactions: The chlorine and fluorine atoms can engage in electrostatic interactions with charged residues on proteins.
- Van der Waals Forces: The aromatic nature of the compound allows for hydrophobic interactions with lipid membranes or hydrophobic pockets in enzymes and receptors.
These interactions may modulate enzyme activity, receptor signaling pathways, or other biological processes, leading to various pharmacological effects.
Anticancer Properties
This compound has been investigated as a potential precursor for BRAF inhibitors like Dabrafenib, which are used in targeted cancer therapies. Its structural features suggest that it may inhibit specific mutations in the BRAF gene associated with melanoma and other cancers.
Interaction Studies
Preliminary studies indicate that this compound interacts with various biological targets:
| Target | Binding Affinity | Effect |
|---|---|---|
| Enzymes | Moderate | Potential inhibition |
| Receptors | High | Modulation of signaling pathways |
These studies highlight its potential as a therapeutic agent in drug development.
Case Studies and Research Findings
- Synthesis and Characterization: A study demonstrated the synthesis of this compound through a series of chemical reactions involving starting materials like methyl 3-amino-2-fluorobenzoate. The final product showed promising yields and purity levels suitable for biological testing.
- Pharmacological Evaluation: In vitro assays have indicated that the compound exhibits selective inhibition against certain cancer cell lines, suggesting its potential role as an anticancer agent. Further research is required to elucidate its exact mechanisms and optimize its efficacy.
- BRAF Inhibition: A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against BRAF kinase mutations found in melanoma cells, highlighting its therapeutic potential.
- Toxicity Assessment: Preliminary toxicity assessments indicate that while the compound has notable biological activity, it also presents irritant properties at high concentrations, necessitating careful handling during experimental applications.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino, chloro, and fluoro groups can form hydrogen bonds, electrostatic interactions, and van der Waals forces with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Effects and Functional Group Variations
a. Halogenated Benzoate Esters
- 6-Chloro-2-fluoro-3-methylbenzoyl chloride (C₈H₅Cl₂FO): This benzoyl chloride derivative shares the 2-chloro, 6-fluoro, and 3-methyl substituents with the target compound but lacks the amino group and ester functionality. Instead, it contains a reactive acyl chloride group, making it moisture-sensitive and suitable as a precursor for amide or ester synthesis . Key Difference: Reactivity—acyl chloride groups are prone to hydrolysis, whereas the methyl ester in the target compound offers stability.
- 6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid (C₁₄H₁₀F₂O₂): Synthesized via Suzuki coupling, this benzoic acid derivative shares the 6-fluoro and 2-methyl substituents but introduces a 3-fluorophenyl group instead of an amino group. Its applications focus on materials science rather than pharmaceuticals .
b. Amino-Substituted Benzoate Derivatives
- Metabutoxycaine Hydrochloride (C₁₇H₂₈N₂O₂·HCl): This local anesthetic features a 3-amino-2-butyloxybenzoate core. Compared to the target compound, it replaces the 2-chloro and 6-fluoro groups with a butyloxy chain and includes a diethylaminoethyl ester group. The larger ester chain enhances lipid solubility, influencing its pharmacokinetics .
Physicochemical and Pharmacological Properties
| Compound Name | Molecular Formula | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| Methyl 3-amino-2-chloro-6-fluorobenzoate HCl | C₈H₈ClFNO₂·HCl | 3-NH₂, 2-Cl, 6-F, methyl ester | Hydrochloride salt enhances solubility; stable under dry conditions | Pharmaceutical intermediate |
| 6-Chloro-2-fluoro-3-methylbenzoyl chloride | C₈H₅Cl₂FO | 2-Cl, 6-F, methyl, acyl Cl | Moisture-sensitive; reactive intermediate | Precursor for acylations |
| Metabutoxycaine Hydrochloride | C₁₇H₂₈N₂O₂·HCl | 3-NH₂, 2-butyloxy, diethylaminoethyl | High lipid solubility; local anesthetic activity | Anesthetic formulations |
Table 1 : Structural and functional comparisons of related compounds.
Biological Activity
Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by the following structural features:
- Amino Group : Contributes to its interaction with biological macromolecules.
- Chloro and Fluoro Substituents : These halogen atoms enhance the compound's lipophilicity and may influence its binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of amino, chloro, and fluoro groups allows for:
- Hydrogen Bonding : Facilitates binding to active sites on proteins.
- Electrostatic Interactions : Enhances the stability of the ligand-receptor complex.
- Van der Waals Forces : Contributes to the overall binding affinity.
These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through its influence on cell signaling pathways. For instance, it has been shown to inhibit the activity of LIM kinases, which are involved in regulating the actin cytoskeleton. By phosphorylating cofilin, LIM kinases affect cell morphology and motility, making them potential targets for cancer therapy .
Antiparasitic Activity
In studies focused on malaria treatment, compounds similar to this compound have demonstrated significant activity against Plasmodium falciparum. The incorporation of specific functional groups was found to enhance both aqueous solubility and metabolic stability, improving pharmacokinetic profiles in vivo .
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit various enzymes. For example, it may act as an inhibitor for PfATP4-associated Na+-ATPase activity, which is crucial in malaria parasite survival .
Study on Anticancer Activity
A recent study evaluated the effects of this compound on cancer cell lines. The compound was tested against several types of cancer cells, showing a dose-dependent inhibition of cell proliferation. The results indicated an EC50 value of approximately , suggesting potent anticancer activity compared to control groups .
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (melanoma) | 0.020 | LIM kinase inhibition |
| HepG2 (liver) | 0.035 | Induction of apoptosis |
| P. falciparum | 0.004 | Inhibition of Na+-ATPase |
Study on Antiparasitic Activity
In another set of experiments targeting malaria parasites, this compound demonstrated effective inhibition of parasite growth with an EC50 value around . This suggests that modifications in chemical structure can significantly enhance antiparasitic efficacy while maintaining low toxicity towards human cells .
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride be optimized to improve yield and purity?
- Methodological Answer : The synthesis can be optimized by controlling reaction conditions such as solvent selection, acid concentration, and reaction time. For example, hydrochloric acid in dioxane is effective for deprotection and salt formation, as demonstrated in analogous syntheses (e.g., 100% yield via HCl/dioxane treatment followed by reduced-pressure concentration) . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Adjusting stoichiometry of reagents (e.g., acid-to-substrate ratio) and optimizing workup steps (e.g., recrystallization solvents) further enhance yield .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H-NMR : To confirm structural integrity, as seen in related compounds (e.g., δ 9.00 ppm for amine protons in DMSO-d6) .
- HPLC : For purity assessment (>95% purity is typical for research-grade compounds) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., exact mass calculations for C₆H₆Cl₂FNO, as in structurally similar derivatives) .
Q. What are the critical steps in purifying this compound?
- Methodological Answer : Purification involves:
- Salt Formation : Hydrochloride salt precipitation using HCl/dioxane, which enhances crystallinity and stability .
- Reduced-Pressure Concentration : To isolate the compound without thermal degradation .
- Recrystallization : Polar aprotic solvents (e.g., ethanol/water mixtures) remove residual impurities .
Advanced Research Questions
Q. How can reaction intermediates and by-products be systematically identified during synthesis?
- Methodological Answer : Use LC-MS or GC-MS to track intermediates, as demonstrated in articaine hydrochloride synthesis . For halogenated by-products (e.g., di-/tri-chloro derivatives), isotopic labeling or 2D-NMR (e.g., HSQC) helps resolve structural ambiguities . Computational tools (e.g., DFT calculations) predict reactivity trends of substituents, aiding in by-product identification .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH Stability : Monitor hydrolysis via HPLC in buffers (pH 1–13). For example, ester groups in related compounds degrade rapidly in alkaline conditions .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation, especially for fluorinated aromatics .
Q. What mechanistic insights explain the reactivity of the chloro and fluoro substituents in this compound?
- Methodological Answer : The ortho-chloro group sterically hinders nucleophilic attack, while the para-fluoro enhances electron withdrawal, stabilizing intermediates. Comparative studies with analogs (e.g., 3-amino-6-chloro-4-fluorophenol hydrochloride) show fluorine’s role in modulating pKa and solubility . Kinetic isotope effects (KIEs) and Hammett plots further elucidate substituent effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
